molecular formula C21H16N4O3S2 B8218004 Bcl-xL antagonist 2

Bcl-xL antagonist 2

Cat. No.: B8218004
M. Wt: 436.5 g/mol
InChI Key: PHCCZZHEZZPUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bcl-xL antagonist 2 is a useful research compound. Its molecular formula is C21H16N4O3S2 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c26-18(24-20-22-15-6-1-2-7-17(15)30-20)13-5-3-4-12-8-9-25(10-14(12)13)21-23-16(11-29-21)19(27)28/h1-7,11H,8-10H2,(H,27,28)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCCZZHEZZPUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3)C5=NC(=CS5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action of Bcl Xl Antagonist 2

Bcl-xL antagonist 2 functions by targeting the anti-apoptotic protein BCL-XL. As a BCL-XL antagonist, its primary mechanism involves binding to the BH3-binding groove of BCL-XL. This interaction is designed to disrupt the sequestration of pro-apoptotic proteins (such as BIM, PUMA, BAD, and BIK) by BCL-XL. By preventing BCL-XL from binding and neutralizing these pro-apoptotic proteins, this compound effectively releases them. The freed pro-apoptotic proteins can then initiate the mitochondrial apoptotic pathway, leading to the permeabilization of the outer mitochondrial membrane, release of cytochrome c, and activation of caspases, ultimately resulting in programmed cell death in susceptible cancer cells. This compound has been shown to promote the apoptosis of cancer cells. frontiersin.orgnih.govethz.chnih.govarxiv.org

Specificity of Action and Target Engagement

Bcl-xL antagonist 2 is characterized as a potent and selective antagonist of BCL-XL. frontiersin.orgnih.govethz.ch Selectivity is a critical aspect of targeted therapy, aiming to minimize off-target effects and associated toxicity. The potency and selectivity of this compound for BCL-XL have been assessed through in vitro binding and functional assays.

Reported in vitro data indicate that this compound binds to BCL-XL with high affinity. The inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values provide quantitative measures of this interaction and the compound's potency in inhibiting BCL-XL function in a given assay context.

Based on available data, this compound exhibits the following in vitro binding and functional characteristics against BCL-XL:

Assay TypeTarget ProteinMetricValueUnit
FunctionalBCL-XLIC500.091μM
BindingBCL-XLKi65nM

These values highlight the potent interaction of this compound with its intended target, BCL-XL. The reported selectivity is based on comparisons of its activity against other anti-apoptotic BCL-2 family proteins, although detailed comparative data across a broad panel of proteins were not available in the consulted sources. The compound's ability to selectively antagonize BCL-XL is central to its potential therapeutic application in cancers where BCL-XL dependence is a key survival mechanism.

In Vitro Target Engagement Assays E.g., Spr, Pull Down, Cellular Thermal Shift Assay

In vitro target engagement assays are crucial for confirming that a compound physically interacts with its intended protein target in a controlled environment and to quantify the binding affinity. Techniques such as Surface Plasmon Resonance (SPR), pull-down assays, and Cellular Thermal Shift Assay (CeTSA) are commonly employed for this purpose.

SPR is a label-free technique used to measure the binding kinetics and affinity between a molecule (the ligand) immobilized on a sensor chip and a molecule in solution (the analyte). Pull-down assays typically involve using a tagged version of the compound or target protein to isolate the binding partner from a mixture, followed by detection through techniques like Western blotting. CeTSA is a method used to study target engagement in a more native cellular environment by assessing the thermal stability of a protein in the presence or absence of a compound. Binding of a ligand often induces a conformational change that alters the protein's thermal unfolding profile.

Preclinical Research on Bcl Xl Antagonist 2 Efficacy

In Vitro Antitumor Activity

In vitro studies have explored the effects of Bcl-xL antagonist 2 on various cancer cell lines, evaluating its capacity to induce apoptosis, inhibit proliferation, and affect cellular viability.

Cell Line Models for Screening

A range of cancer cell lines have been utilized to screen the efficacy of Bcl-xL antagonists, including those dependent on Bcl-xL for survival. Studies have employed cell lines such as Jurkat and J-Lat cells in the context of HIV latency research, where Bcl-2/Bcl-xL antagonists showed activity. mdpi.com While specific data for "this compound" across all listed cell lines (H146, H1417, MV-411, SCLC cell lines, Human Follicular Lymphoma cell lines) were not comprehensively detailed in the search results for this specific compound name, related dual Bcl-2/Bcl-xL inhibitors and selective Bcl-xL antagonists have been tested in small-cell lung cancer (SCLC) cell lines and human follicular lymphoma cell lines. For instance, a dual Bcl-2/Bcl-xL inhibitor demonstrated efficacy against human follicular lymphoma cell lines overexpressing Bcl-2. acs.orgresearchgate.netnih.gov Selective Bcl-xL inhibitors have shown in vivo antitumor activity in a xenograft model of SCLC. mdpi.com Another dual Bcl-2/Bcl-xL inhibitor, pelcitoclax (B1192169) (APG-1252), exhibited antiproliferative and apoptogenic activity in various cancer cell lines, including SCLC lines like NCI-H146. aacrjournals.org

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in cancer cells. targetmol.commedchemexpress.com Apoptosis is intrinsically regulated by the Bcl-2 family of proteins, and inhibiting anti-apoptotic members like Bcl-xL can lead to mitochondrial outer membrane permeabilization and activation of the caspase cascade, ultimately executing apoptosis. mdpi.com Studies with related dual Bcl-2/Bcl-xL inhibitors have demonstrated strong BAX/BAK-dependent and caspase-mediated apoptogenic activity in various cancer cell lines. aacrjournals.orgnih.gov This involves the disruption of complexes between anti-apoptotic proteins (like Bcl-xL) and pro-apoptotic proteins (like Bax and Bak), liberating the pro-apoptotic proteins to trigger cell death. ashpublications.org Enhanced apoptosis induced by combination treatments involving Bcl-2/Bcl-xL inhibition has been accompanied by mitochondrial depolarization, caspase-3 activation, and PARP cleavage. nih.gov

Antiproliferative Effects

This compound is reported to have antiproliferative effects. biomolther.org Studies on related dual Bcl-2/Bcl-xL inhibitors have shown potent antiproliferative activity in various cancer cell lines, including small-cell lung cancer cell lines, with low nanomolar IC50 values. acs.orgnih.gov For example, pelcitoclax (APG-1252), a dual Bcl-2/Bcl-xL inhibitor, exhibited strong antiproliferative activity in human SCLC lines such as NCI-H146. aacrjournals.org Synergistic antiproliferative effects have also been observed when Bcl-2/Bcl-xL inhibition was combined with other agents in glioblastoma cells. nih.govoncotarget.com

Effects on Cellular Viability

This compound affects cellular viability by promoting apoptosis in cancer cells. targetmol.commedchemexpress.com Assays such as the MTS assay have been used to assess cell viability and cytotoxicity following treatment with Bcl-2/Bcl-xL antagonists. mdpi.com Selective Bcl-xL antagonists have demonstrated varying levels of cytotoxicity depending on the cell type and concentration. nih.gov Studies investigating the sensitivity of cell lines to Bcl-xL inhibitors often measure cell viability to determine the effectiveness of the compound. aacrjournals.orgnih.gov

In Vivo Antitumor Activity

Preclinical in vivo studies have been conducted to evaluate the antitumor efficacy of this compound and related compounds in animal models.

Combination Therapy Strategies for Bcl Xl Antagonist 2

Rationale for Combination Approaches to Overcome Resistance

Acquired resistance to apoptosis is a hallmark of cancer, frequently driven by the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. acs.org These proteins inhibit the intrinsic apoptosis pathway by sequestering pro-apoptotic proteins such as BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. aacrjournals.org Overexpression of prosurvival Bcl-2 family members contributes to tumor initiation, progression, and resistance to both chemotherapy and targeted therapies. acs.org

Resistance to selective Bcl-2 inhibitors, such as venetoclax (B612062), can be mediated by the upregulation of Bcl-xL and/or Mcl-1. acs.orgresearchgate.netaacrjournals.orghaematologica.org This highlights the need for combination strategies that can simultaneously target multiple anti-apoptotic proteins or pathways to effectively induce cell death and overcome resistance. ashpublications.org Combining therapeutic agents with different mechanisms of action is a fundamental approach to improve response rates and address the heterogeneous nature of tumors and their resistance mechanisms. jhoponline.com

Synergistic Effects with Chemotherapeutic Agents

Combining Bcl-xL antagonists with conventional chemotherapeutic agents has shown promise in enhancing anti-tumor activity. Chemotherapy agents often induce DNA damage or interfere with cellular processes, triggering apoptotic signals that can be suppressed by overexpressed anti-apoptotic proteins like Bcl-xL. aacrjournals.orgpeerj.com By inhibiting Bcl-xL, its antagonist can lower the threshold for apoptosis, making cancer cells more susceptible to chemotherapy-induced death. peerj.com

Studies have investigated the synergistic effects of Bcl-xL inhibition with various chemotherapeutic agents:

Etoposide: Bcl-xL has been shown to provide greater protection against etoposide-induced cell death compared to Bcl-2 in certain lymphoid cells. nih.gov This suggests that targeting Bcl-xL could be particularly effective in enhancing the activity of etoposide.

Taxanes (e.g., Docetaxel): Downregulation of Mcl-1 by paclitaxel (B517696) and/or docetaxel (B913) can sensitize tumor cells to Bcl-2/Bcl-xL inhibitors, synergistically enhancing anti-proliferative and other anti-tumor activities. aacrjournals.org Combining targeted chemotherapy against Bcl-2/Bcl-xL, such as with navitoclax (B1683852) (ABT-263), with docetaxel, which can target Mcl-1 (a navitoclax resistance factor), provides a strong mechanistic rationale. peerj.com

Cisplatin (B142131): Bcl-xL has demonstrated better protection against cisplatin-induced apoptosis than Bcl-2. nih.gov Synergy has been observed with selective inhibition of Bcl-xL and cisplatin in some chondrosarcoma cell lines, resulting in apoptosis. d-nb.info

Doxorubicin (B1662922): Synergy has also been observed between selective Bcl-xL inhibition and doxorubicin in certain chondrosarcoma cell lines, leading to apoptosis. d-nb.info Depleting Mcl-1 has reversed resistance to doxorubicin in osteosarcoma cell lines. frontiersin.org

Gemcitabine (B846): The combination of gemcitabine with ABT-263, a senolytic compound targeting Bcl-2 anti-apoptotic proteins including Bcl-xL, decreased tumor growth in xenograft models, whereas individual administration had no effect. researchgate.net

These findings indicate that combining Bcl-xL antagonists with chemotherapeutic agents can overcome resistance and enhance apoptotic cell death. The specific efficacy can depend on the cancer type and the expression profile of anti-apoptotic proteins.

Co-targeting of Other Anti-Apoptotic Proteins

Given that resistance to Bcl-xL inhibition can be mediated by other anti-apoptotic proteins, particularly Mcl-1 and Bcl-2, co-targeting these proteins is a rational strategy. researchgate.netashpublications.orgashpublications.org

MCL-1 Inhibitors

Mcl-1 is a key anti-apoptotic protein that can confer resistance to Bcl-xL inhibition. researchgate.netashpublications.orgashpublications.org Combining Bcl-xL antagonists with Mcl-1 inhibitors has shown synergistic effects in various cancer types. haematologica.orgnih.govresearchgate.netresearchgate.net

Studies have shown that treatment of acute myeloid leukemia (AML) cells with a combination of the Mcl-1 inhibitor S63845 and the Bcl-2/Bcl-xL inhibitor ABT-737 resulted in more effective cell killing compared to single-agent treatment, with analysis clearly showing strong synergism. nih.gov

Co-inhibition of Mcl-1 and Bcl-xL has demonstrated stronger cytotoxicity in many sarcomas, colorectal cancer, and cervical cancer cell lines compared to co-inhibition of Bcl-2/Bcl-xL or Mcl-1/Bcl-2. researchgate.net The co-dependency on Mcl-1 and Bcl-xL for cell survival appears to be common across many solid cancer types. researchgate.net

In multiple myeloma, combined Bcl-xL and Mcl-1 inhibition using sub-therapeutic concentrations of BH3 mimetics potently sensitized cells to carfilzomib-mediated cytotoxicity, abrogating stromal protection. frontiersin.org This suggests that combining BH3 mimetics targeting both Bcl-xL and Mcl-1 may be a potential therapeutic strategy, although the optimal combination may vary between patients. frontiersin.org

Sequential or Concurrent Inhibition Strategies

The sequence and timing of administering Bcl-xL antagonists with other inhibitors can influence the outcome. While concurrent inhibition of multiple anti-apoptotic proteins is a common strategy, the dynamic interplay between these proteins suggests that sequential inhibition could also be explored. ashpublications.org For instance, inhibiting one anti-apoptotic protein might lead to increased dependence on another, which could then be targeted. ashpublications.org

Research indicates that Mcl-1 inhibition may lead to Bcl-xL overexpression as a compensatory survival adaptation. nih.gov Conversely, inhibiting Bcl-xL can increase the binding of BIM to Mcl-1. frontiersin.org This ability to switch BIM binding highlights the cooperative role of these proteins and provides a rationale for dual inhibition strategies. frontiersin.org While concurrent targeting of different anti-apoptotic Bcl-2 family proteins can improve therapeutic efficacy, further research, including in vivo validation, is needed to elucidate the optimal strategies and safety profiles. ashpublications.org

Combination with Other Targeted Therapies

Combining Bcl-xL antagonists with other targeted therapies that modulate survival pathways or induce apoptosis through different mechanisms can lead to synergistic effects.

Kinase Inhibitors: Cancer cells can evade cell death induced by kinase inhibitors by upregulating anti-apoptotic proteins. biomolther.org Combining kinase inhibitors with Bcl-2 inhibitors (which can include Bcl-xL antagonists) can defeat this resistance, resulting in synergistic cell death. biomolther.org For example, the combination of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) and venetoclax (a Bcl-2 inhibitor) is a potential strategy in CLL, with ibrutinib potentially reducing levels of Mcl-1 and Bcl-xL. cancertreatmentjournal.com Combining BH3 mimetics with inhibitors of oncogenic kinase pathways has been postulated to produce durable clinical responses. explorationpub.com

SMAC Mimetics: SMAC mimetics are another class of targeted therapies that promote apoptosis by neutralizing inhibitors of apoptosis proteins (IAPs). frontiersin.orgexplorationpub.com While the search results did not provide direct information on combining Bcl-xL antagonist 2 specifically with SMAC mimetics, the general principle of combining agents that target different points in the apoptotic pathway suggests potential for synergy. Overexpression of anti-apoptotic Bcl-2 family proteins and IAPs are both mechanisms by which cancer cells evade apoptosis.

Addressing Cellular Senescence-Induced Chemoresistance

Cellular senescence, a state of stable cell cycle arrest, can be induced by chemotherapy and contribute to chemoresistance and tumor recurrence. acs.orgresearchgate.netnih.gov Senescent cells often exhibit an anti-apoptotic phenotype, frequently characterized by the upregulation of anti-apoptotic proteins like Bcl-xL and Bcl-2, which promotes their survival. acs.orgresearchgate.netnih.govsci-hub.se

Bcl-xL antagonists, including navitoclax (ABT-263) and the PROTAC 753B, have demonstrated senolytic activity, meaning they can selectively eliminate senescent cells. acs.orgnih.gov By targeting these senescent cells, Bcl-xL antagonists can enhance the efficacy of chemotherapy and potentially prevent tumor relapse. acs.orgresearchgate.netnih.gov The PROTAC 753B, a dual Bcl-xL/Bcl-2 degrader, has shown preclinical activity in eliminating leukemia cells and enhancing chemotherapy efficacy by targeting senescent cells. acs.orgnih.gov This suggests that targeting Bcl-xL, either alone or in combination with Bcl-2 inhibition, can overcome cellular senescence-induced chemoresistance. acs.orgnih.gov

Broader Cellular and Molecular Roles of Bcl Xl and Implications for Antagonism

Involvement in Intracellular Calcium Homeostasis (ER and Mitochondrial Ca2+ Trafficking)

Bcl-xL plays a significant role in controlling intracellular calcium (Ca2+) homeostasis, a critical second messenger system governing numerous cellular processes. Bcl-xL is localized at the surface of both the endoplasmic reticulum (ER) and mitochondria, the two main intracellular Ca2+ reservoirs. Its presence at mitochondria-associated ER membranes (MAMs) facilitates its participation in modulating ER-mitochondrial Ca2+ trafficking. mdpi.commdpi.comkuleuven.bemdpi.com

Bcl-xL interacts with key components of the cellular Ca2+ machinery, including the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) on the ER and voltage-dependent anion channels (VDACs) on the outer mitochondrial membrane. mdpi.commdpi.comkuleuven.bemdpi.com The interaction with IP3R has been shown to influence ER Ca2+ release. Some studies suggest Bcl-xL can sensitize IP3R to lower IP3 concentrations, enhancing Ca2+ release from the ER and promoting ER-to-mitochondrial Ca2+ flux, which can support mitochondrial bioenergetics. mdpi.comkuleuven.benih.gov Conversely, other reports indicate that Bcl-xL can also exert an inhibitory impact on IP3R, potentially reducing ER Ca2+ release. nih.govnih.gov This suggests a complex, context-dependent regulation of ER Ca2+ handling by Bcl-xL.

At the mitochondria, Bcl-xL interacts with VDACs, influencing mitochondrial Ca2+ uptake. mdpi.comkuleuven.bemdpi.com This interaction can either promote or inhibit mitochondrial Ca2+ uptake depending on the cell type and metabolic state. mdpi.com For instance, it has been proposed that Bcl-xL promotes mitochondrial Ca2+ entry via direct interaction with VDAC1 and VDAC3. mdpi.com Bcl-xL has also been shown to block a mitochondrial inner membrane channel, preventing Ca2+ overload-mediated cell death and delaying mitochondrial potential collapse. plos.org

The implications of antagonizing Bcl-xL's role in Ca2+ homeostasis are significant. Inhibition of Bcl-2/Bcl-xL has been shown to trigger rapid cytosolic Ca2+ fluctuations in pancreatic β-cells, resembling glucose-induced Ca2+ responses. mdpi.comdiabetesjournals.orgresearchgate.net This suggests that antagonizing Bcl-xL can impact glucose-dependent metabolic and Ca2+ signals. mdpi.comdiabetesjournals.org In platelets, Bcl-2/Bcl-xL inhibition disrupted cellular calcium homeostasis and prevented platelet activation, indicating a broader impact on Ca2+-dependent cellular functions. nih.gov

Regulation of Mitochondrial Metabolism

Beyond its direct role in preventing the release of apoptotic factors, Bcl-xL significantly contributes to the regulation of mitochondrial metabolism and cellular bioenergetics. mdpi.commdpi.comnih.govfrontiersin.orgtandfonline.comoncotarget.comresearchgate.net Bcl-xL can enhance the efficiency of energy metabolism, particularly in neurons. nih.govfrontiersin.org Evidence suggests that Bcl-xL can interact directly with the beta subunit of the F1FO ATP synthase, potentially increasing its enzymatic activity and stabilizing mitochondrial membrane potential. nih.govoncotarget.com This interaction may lead to decreased oxygen consumption while maintaining higher ATP levels under resting conditions and acutely increasing ATP production during neuronal stimulation. nih.gov

Bcl-xL's influence on mitochondrial metabolism is also linked to its effects on mitochondrial Ca2+ dynamics. mdpi.commdpi.comfrontiersin.org By regulating mitochondrial Ca2+ uptake and release, Bcl-xL can coordinate mitochondrial activity with cellular energy demands. mdpi.commdpi.comfrontiersin.org

Antagonizing Bcl-xL can impact mitochondrial metabolic function. Studies using selective Bcl-xL inhibitors have shown a decrease in mitochondrial ATP production in cancer cells. oncotarget.comresearchgate.netnih.gov This effect on bioenergetics can occur at concentrations lower than those required to induce cell death. oncotarget.comnih.gov The decreased ATP production observed upon Bcl-xL inhibition may be linked to changes in the mitochondrial network. oncotarget.comnih.gov Furthermore, Bcl-2 antagonism has been shown to induce a mitochondrial proton leak. researchgate.net These findings highlight that Bcl-xL antagonists can exert potent effects on cellular metabolism independent of their pro-apoptotic activity. oncotarget.comresearchgate.netnih.gov

Interaction with Non-Canonical Binding Partners (e.g., p53)

While primarily known for its interactions with other Bcl-2 family members, Bcl-xL also engages with non-canonical binding partners, including the tumor suppressor protein p53. nih.govportlandpress.combiorxiv.orgnih.govmdpi.comresearchgate.net This interaction is particularly relevant in the context of transcription-independent apoptotic pathways mediated by p53. nih.govnih.govmdpi.comresearchgate.net

Studies have shown that p53 can directly bind to anti-apoptotic proteins like Bcl-xL, and this interaction can neutralize their inhibitory effects on pro-apoptotic proteins such as Bax and Bak. mdpi.comashpublications.orgoncotarget.com Molecular dynamics simulations have provided insights into the binding interface between Bcl-xL and a peptide derived from p53, revealing that conserved hydrophobic residues of p53 anchor into hydrophobic pockets of Bcl-xL in a manner similar to BH3 peptides from pro-apoptotic proteins. nih.govnih.gov This suggests a potential competitive binding mechanism.

The interaction between Bcl-xL and p53 can have functional consequences beyond apoptosis regulation. For instance, the interaction of Bcl-2 and Bcl-xL with the stress chaperone mortalin has been shown to abrogate mortalin-p53 interaction, leading to nuclear translocation and transcriptional reactivation of p53, which can induce senescence in cancer cells. portlandpress.com

Antagonizing Bcl-xL can influence its interaction with p53. By disrupting the Bcl-xL/p53 complex, Bcl-xL antagonists could potentially release p53, allowing it to exert its pro-apoptotic functions, particularly in the transcription-independent pathway. nih.govbiorxiv.orgnih.govmdpi.com This mechanism is considered a potential strategy in cancer therapy, especially in tumors with wild-type p53. ashpublications.orgoncotarget.com

Effects on Mitochondrial Network Dynamics (e.g., Fission)

Bcl-xL also influences the dynamic processes of mitochondrial fission and fusion, which are crucial for maintaining a healthy and functional mitochondrial network. mdpi.comtandfonline.comoncotarget.comresearchgate.netmdpi.combiorxiv.orgnih.gov Mitochondrial dynamics are intimately linked to cellular function, energy metabolism, and apoptosis. tandfonline.comoncotarget.comresearchgate.netmdpi.combiorxiv.orgnih.gov

Bcl-xL has been reported to affect mitochondrial dynamics, although the exact mechanisms and outcomes can vary depending on the cell type. In some contexts, Bcl-xL has been shown to enhance both mitochondrial fusion and fission, leading to increased mitochondrial length and biomass. oncotarget.comresearchgate.netbiorxiv.orgnih.gov This effect on dynamics can be dependent on its interaction with proteins involved in the fission machinery, such as Drp1. mdpi.comoncotarget.comnih.gov Bcl-xL has been suggested to regulate the fission function of Drp1 and can bind to and activate its GTPase activity in vitro. nih.gov Additionally, Bcl-xL has been shown to interact with the mitochondrial fission factor (Mff), inhibiting its action and reversing Mff-induced mitochondrial fragmentation. nih.gov

Q & A

Q. What is the molecular mechanism by which Bcl-xL antagonist 2 induces apoptosis in cancer cells?

this compound selectively binds to the hydrophobic groove of Bcl-xL, disrupting its interaction with pro-apoptotic proteins like Bax and Bak. This prevents Bcl-xL from sequestering these proteins, allowing Bax/Bak oligomerization, mitochondrial outer membrane permeabilization (MOMP), and caspase-dependent apoptosis. The compound's high specificity is evidenced by its Ki of 65 nM for Bcl-xL and minimal off-target effects on other Bcl-2 family members like Bcl-2 or Mcl-1 .

Q. How does this compound demonstrate selectivity for Bcl-xL over Bcl-2?

Structural studies reveal that this compound exploits subtle differences in the BH3-binding pockets of Bcl-xL and Bcl-2. For instance, Bcl-xL has a deeper hydrophobic cleft that accommodates the compound's 4,5-diphenyl-1H-pyrrole-3-carboxylic acid core, whereas Bcl-2's pocket is shallower. This selectivity is critical for avoiding platelet toxicity linked to Bcl-2 inhibition .

Q. What in vitro assays are recommended to validate Bcl-xL antagonism in leukemia models?

Key assays include:

  • Fluorescence polarization assays to measure displacement of fluorescently labeled BH3 peptides from Bcl-xL .
  • Mitochondrial depolarization assays using JC-1 dye to assess MOMP in CLL or NHL cell lines .
  • Annexin V/PI staining to quantify apoptosis in cells treated with this compound ± chemotherapy (e.g., etoposide) .

Advanced Research Questions

Q. How can researchers address resistance to this compound in Bcl-xL-dependent cancers?

Resistance often arises from compensatory upregulation of Mcl-1 or Bcl-2. Combinatorial strategies are effective:

  • Co-treatment with Mcl-1 inhibitors (e.g., S63845) to block redundant survival pathways .
  • HDAC inhibitors (e.g., SBHA) to upregulate pro-apoptotic Bim, which synergizes with Bcl-xL inhibition by displacing Bim from Bcl-xL .
  • PROTACs (e.g., DT2216) to degrade Bcl-xL and overcome overexpression-driven resistance .

Q. What structural modifications enhance the pharmacokinetic profile of Bcl-xL antagonists?

Optimizing the central core (e.g., replacing pyrrole with pyrazole) improves binding affinity, while PEGylation increases solubility and half-life. In vivo studies in rats show that substitutions reducing CYP3A4 metabolism (e.g., halogenation) enhance oral bioavailability (F = 16%) and reduce clearance (0.47 mL/min/kg) .

Q. How do this compound and dual Bcl-2/Bcl-xL inhibitors (e.g., Navitoclax) differ in therapeutic utility?

this compound avoids dose-limiting thrombocytopenia caused by Bcl-2 inhibition in Navitoclax. However, dual inhibitors may be preferable in cancers co-expressing Bcl-2 and Bcl-xL (e.g., follicular lymphoma). Functional assays (e.g., BH3 profiling) can identify dominant anti-apoptotic proteins to guide compound selection .

Q. What in vivo models are suitable for studying this compound efficacy?

  • Xenograft models : NHL cell lines (e.g., SU-DHL-4) implanted in immunodeficient mice, with tumor regression monitored via bioluminescence.
  • Syngeneic models : Evaluate immune cell infiltration post-treatment using flow cytometry .
  • PDX models : Patient-derived xenografts preserve tumor heterogeneity, enabling correlation of Bcl-xL expression levels with response .

Methodological Considerations

Q. How to resolve discrepancies in this compound efficacy across cell lines?

Perform BH3 profiling to map dependencies on Bcl-xL versus other anti-apoptotic proteins. For example, cells with high Bim expression are more sensitive to this compound, whereas Mcl-1-dependent lines require combinatorial targeting .

Q. What techniques validate target engagement in cellular models?

  • Co-immunoprecipitation : Confirm disruption of Bcl-xL/Bak interactions .
  • Cellular thermal shift assays (CETSA) : Measure stabilization of Bcl-xL upon antagonist binding .
  • Cryo-EM : Visualize compound-Bcl-xL complexes at near-atomic resolution .

Data Contradiction Analysis

Q. Why do some studies report this compound as a single agent, while others emphasize combination therapies?

Single-agent activity is observed in cancers with Bcl-xL addiction (e.g., NHL with Bcl-xL amplification). However, in tumors with heterogeneous dependencies, combination regimens (e.g., with DNA-damaging agents) are necessary to prevent resistance. Preclinical data show synergy with etoposide (2.5-fold apoptosis increase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bcl-xL antagonist 2
Reactant of Route 2
Bcl-xL antagonist 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.